4-(2,6-Difluoro-4-methoxyphenyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals. nih.govnih.gov Its prevalence is so significant that it is often referred to as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility has cemented the piperidine motif as a critical building block in the development of drugs across a wide array of therapeutic areas. nih.gov
The widespread application of piperidine derivatives stems from several key properties. The saturated, non-aromatic nature of the piperidine ring allows for a three-dimensional arrangement of substituents, which can be crucial for precise interactions with the binding sites of proteins. Furthermore, the nitrogen atom within the ring can act as a basic center, which is often important for solubility and for forming key interactions with biological targets.
The therapeutic diversity of piperidine-containing drugs is extensive. They are found in medications for a range of conditions affecting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants. painphysicianjournal.comwikipedia.org Beyond the CNS, piperidine derivatives have been successfully developed as antihistamines, anticoagulants, and anti-cancer agents, showcasing the broad utility of this chemical scaffold. biointerfaceresearch.com The ability to readily modify the piperidine ring at various positions allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties, making it an attractive starting point for drug discovery programs. nih.gov
Strategic Importance of Fluorine and Methoxy (B1213986) Substituents in Bioactive Molecules
The introduction of specific functional groups onto a core scaffold is a fundamental strategy in medicinal chemistry to modulate the properties of a potential drug molecule. In the case of 4-(2,6-Difluoro-4-methoxyphenyl)piperidine, the fluorine and methoxy substituents on the phenyl ring are of particular strategic importance.
Fluorine: The use of fluorine in drug design has become increasingly popular due to its unique electronic properties. mdpi.com Despite its small size, comparable to a hydrogen atom, fluorine is the most electronegative element. This high electronegativity can significantly alter the acidity or basicity of nearby functional groups, influence the conformation of the molecule, and enhance binding interactions with target proteins. One of the most valued contributions of fluorine is its ability to improve metabolic stability. By replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation, the carbon-fluorine bond's strength can block this metabolic pathway, thereby increasing the drug's half-life in the body.
Overview of Research Trajectories for Piperidine Derivatives with Poly-Substituted Phenyl Moieties
Research into piperidine derivatives bearing a phenyl ring at the 4-position (4-arylpiperidines) has been a fruitful area of investigation for many decades. painphysicianjournal.comwikipedia.org This structural motif is a key feature in a number of successful drugs, particularly those that act on the central nervous system. The phenyl group provides a large, rigid anchor that can engage in favorable interactions with protein targets, while the piperidine ring offers a versatile scaffold for further modification.
A significant research trajectory in this area involves the exploration of various substitution patterns on the phenyl ring. The addition of one or more substituents to the phenyl group allows for the systematic exploration of the chemical space around the core 4-arylpiperidine structure. This "decoration" of the phenyl ring can have a dramatic impact on a compound's biological activity, selectivity, and pharmacokinetic properties.
Polysubstituted phenylpiperidines, those with multiple functional groups on the phenyl ring, are of particular interest. By strategically combining different substituents, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target. For instance, the combination of electron-withdrawing groups like fluorine and electron-donating groups like methoxy can create unique electronic environments that may lead to enhanced potency or selectivity.
The synthesis of these complex molecules often involves sophisticated chemical methods, such as palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient construction of the desired 4-arylpiperidine core. The ongoing development of new synthetic methodologies continues to expand the diversity of polysubstituted phenylpiperidines that can be accessed for biological evaluation.
Academic Rationale for Investigating this compound
The academic rationale for the focused investigation of this compound is built upon the convergence of the beneficial properties of its constituent parts. This molecule represents a carefully considered design that aims to leverage the strengths of the piperidine scaffold and the strategic placement of fluorine and methoxy substituents.
The core 4-phenylpiperidine (B165713) structure provides a well-established framework with a proven track record in CNS-acting drugs. The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring is a key design element. This specific substitution pattern, known as ortho-difluoro substitution, can have several predictable and advantageous effects. It can restrict the rotation of the phenyl ring, locking the molecule into a more defined conformation. This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its target. Furthermore, the two fluorine atoms can shield the neighboring positions on the phenyl ring from metabolic attack, potentially enhancing the compound's metabolic stability.
Therefore, the investigation of this compound is driven by the hypothesis that the unique combination of a proven CNS scaffold with a strategic polysubstitution pattern on the phenyl ring will result in a compound with desirable pharmacological and pharmacokinetic properties. The specific arrangement of the difluoro and methoxy groups is intended to optimize target engagement, enhance metabolic stability, and fine-tune the molecule's drug-like properties, making it a compelling candidate for further research and development in the pursuit of new therapies.
Structure
3D Structure
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-(2,6-difluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H15F2NO/c1-16-9-6-10(13)12(11(14)7-9)8-2-4-15-5-3-8/h6-8,15H,2-5H2,1H3 |
InChI Key |
ABAIWLDKVHGUOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2CCNCC2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2,6 Difluoro 4 Methoxyphenyl Piperidine and Analogues
Chemo- and Regioselective Synthetic Routes Towards the Piperidine (B6355638) Core
The construction of the 4-(2,6-difluoro-4-methoxyphenyl)piperidine framework relies on the strategic formation of the piperidine ring. Key to this is the control of chemo- and regioselectivity to ensure the correct placement of the substituted phenyl group at the 4-position of the piperidine ring. Several established strategies for the synthesis of 4-arylpiperidines can be adapted for this target molecule.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for the formation of the piperidine ring, involving the formation of a bond between two atoms within the same molecule. For the synthesis of 4-arylpiperidines, this typically involves the cyclization of a suitably functionalized acyclic precursor. One common approach is the cyclization of δ,ε-unsaturated amines or related substrates. For instance, an N-substituted 5-aminoalkene can undergo cyclization to form the piperidine ring.
Another relevant intramolecular strategy is the Dieckmann condensation of N,N-bis(alkoxycarbonylethyl) anilines, which can be adapted to synthesize 4-arylpiperidine-4-carboxylates. Subsequent decarboxylation would yield the desired 4-arylpiperidine core. The starting materials for such a synthesis of this compound would involve an appropriately substituted aniline, which may present synthetic challenges.
Intermolecular Annulation Reactions
Intermolecular annulation reactions involve the formation of a ring from two or more separate molecules. These methods offer a convergent approach to the piperidine core. A prevalent strategy is the [4+2] cycloaddition (Diels-Alder reaction) between a 1-azadiene and a suitable dienophile. This approach allows for the direct formation of a tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine.
Another significant intermolecular approach is the tandem conjugate addition/cyclization sequence. For example, the reaction of a primary amine with two equivalents of an α,β-unsaturated ester can lead to a piperidinone intermediate, which can be further modified to afford the target 4-arylpiperidine. For the synthesis of this compound, a Michael acceptor bearing the 2,6-difluoro-4-methoxyphenyl moiety could be employed.
A summary of representative intermolecular annulation strategies for piperidine synthesis is presented in the table below.
| Reaction Type | Reactants | Product | Ref. |
| [4+2] Cycloaddition | 1-Azadiene, Alkene | Tetrahydropyridine | nih.gov |
| Tandem Michael Addition/Cyclization | Amine, α,β-Unsaturated Ester (2 equiv.) | Piperidinone |
Catalytic Hydrogenation and Reduction Methods for Piperidine Ring Formation
One of the most direct and widely used methods for the synthesis of 4-arylpiperidines is the catalytic hydrogenation of the corresponding 4-arylpyridine precursor. This method is attractive due to the commercial availability of a wide range of substituted pyridines. In the context of this compound, the synthesis would commence with the preparation of 4-(2,6-difluoro-4-methoxyphenyl)pyridine. This precursor can be synthesized via cross-coupling reactions, such as the Suzuki coupling of 4-halopyridine with (2,6-difluoro-4-methoxyphenyl)boronic acid.
The subsequent hydrogenation of the pyridine (B92270) ring can be achieved using various catalysts and conditions. Heterogeneous catalysts such as platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) on various supports (e.g., carbon, alumina) are commonly employed. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve complete reduction of the pyridine ring without affecting other functional groups, such as the fluoro and methoxy (B1213986) substituents on the phenyl ring.
| Catalyst | Support | Pressure (bar) | Temperature (°C) | Solvent | Comments |
| PtO₂ (Adams' catalyst) | - | 3-4 | Room Temp. | Acetic Acid | Effective for a wide range of pyridines. |
| Pd/C | Carbon | 50-100 | 50-100 | Methanol/Ethanol | Commonly used, may require higher pressures. |
| Rh/C | Carbon | 50-100 | 50-100 | Methanol/Ethanol | Effective for hydrogenation of N-heterocycles. |
| RuO₂ | - | 70-100 | 100-150 | Water/Ethanol | Can be used for challenging substrates. |
It is important to note that the hydrogenation of fluorinated aromatic rings can sometimes lead to hydrodefluorination as a side reaction. Careful optimization of the reaction conditions is therefore necessary to ensure the integrity of the difluorophenyl moiety.
Stereoselective Synthesis and Chiral Resolution of Enantiomers
Since this compound is a chiral molecule (if substituted at positions other than the 4-position of the piperidine ring or on the nitrogen), the preparation of single enantiomers is often required for pharmaceutical applications. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a direct route to enantiomerically enriched piperidines. One of the most effective methods is the asymmetric hydrogenation of prochiral pyridinium (B92312) salts or tetrahydropyridines. Chiral transition metal catalysts, typically based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, are employed to induce enantioselectivity in the hydrogenation process.
For the synthesis of a chiral analogue of this compound, a prochiral precursor such as a tetrahydropyridine derivative could be subjected to asymmetric hydrogenation. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee).
| Catalyst Precursor | Chiral Ligand | Substrate Type | Product | ee (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | N-acyl-tetrahydropyridine | N-acyl-piperidine | >95 |
| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | N-alkyl-pyridinium salt | N-alkyl-piperidine | up to 99 |
Classical Resolution Techniques in Research Contexts
Classical resolution remains a widely used method for obtaining enantiomerically pure compounds, especially in a research setting. This technique involves the reaction of the racemic piperidine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired enantiomer of the piperidine can be liberated by treatment with a base.
Commonly used chiral resolving agents for amines include chiral acids such as tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is crucial for efficient separation and requires empirical screening.
| Resolving Agent | Solvent | Comments |
| Dibenzoyl-L-tartaric acid | Ethanol/Methanol | Forms crystalline salts with many amines. |
| (S)-(+)-Mandelic acid | Isopropanol/Acetone | Often used for the resolution of primary and secondary amines. |
| (1S)-(+)-10-Camphorsulfonic acid | Water/Ethanol | Water-soluble resolving agent. |
Alternatively, chiral chromatography, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, can be used for the analytical and preparative separation of enantiomers. nih.gov
Functionalization and Derivatization of the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical and pharmacological properties. Standard synthetic operations such as N-alkylation and N-acylation are routinely employed for this purpose.
N-Alkylation and N-Acylation: N-alkylation can be achieved by reacting the piperidine with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Similarly, N-acylation is readily performed using acyl chlorides or acid anhydrides with a base to neutralize the resulting acid. These reactions introduce alkyl and acyl chains, respectively, to the nitrogen atom.
N-Arylation: More advanced derivatization involves the formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring, a process known as N-arylation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for this transformation. tandfonline.comnih.gov This method allows for the coupling of the piperidine nitrogen with a variety of aryl halides or triflates, providing access to a diverse range of N-arylpiperidine derivatives. tandfonline.com Another sophisticated approach for accessing N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing strategy via Zincke imine intermediates, which is viable for generating extensive libraries of piperidine analogues. nih.gov
Table 1: Selected Reagents for N-Arylation of Piperidines
Strategies for Orthogonal Functionalization of the Difluoro-Methoxyphenyl Moiety
Orthogonal functionalization refers to the selective modification of one part of a molecule without affecting other reactive sites. For this compound, this involves derivatizing the aromatic ring while leaving the piperidine moiety intact.
Modification of the Methoxy Group: A primary strategy for orthogonal functionalization is the cleavage of the methyl ether to unmask a phenol (B47542). This O-demethylation is a robust transformation that can be achieved with various reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose. Other methods include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum trichloride (B1173362) (AlCl₃). epo.org The resulting phenol is a versatile intermediate that can undergo a range of subsequent reactions, including O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.
Electrophilic Aromatic Substitution: Another powerful strategy is electrophilic aromatic substitution (SEAr) directly on the difluoro-methoxyphenyl ring. wikipedia.orgmsu.edu The directing effects of the existing substituents must be considered. The methoxy group is a strong activating group and an ortho, para-director. The two fluorine atoms are deactivating groups but are also ortho, para-directors. libretexts.org In this specific substitution pattern, the methoxy group directs to its ortho positions (positions 3 and 5 of the phenyl ring), while the fluorine atoms direct to their ortho and para positions. The combined effect of these substituents makes the positions ortho to the methoxy group the most likely sites for further electrophilic attack (e.g., nitration, halogenation, or Friedel-Crafts reactions), allowing for the introduction of new functional groups onto the aromatic core. libretexts.org
Novel Coupling Reactions for Constructing the Piperidine-Phenyl Linkage
The formation of the C-C bond between the 4-position of the piperidine ring and the phenyl ring is the key step in constructing the core scaffold. Modern transition-metal-catalyzed cross-coupling reactions offer efficient and versatile methods to achieve this linkage.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. harvard.eduyoutube.com A common approach involves the palladium-catalyzed coupling of an arylboronic acid or ester with a suitable halide or triflate. researchgate.net For the synthesis of the target compound, this could involve reacting 1-bromo-2,6-difluoro-4-methoxybenzene with a piperidine-4-boronic acid derivative. Alternatively, a 4-halo or 4-triflyloxypiperidine precursor could be coupled with (2,6-difluoro-4-methoxyphenyl)boronic acid. researchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govorgsyn.org This reaction is known for its high functional group tolerance and effectiveness in coupling sp³-hybridized carbon centers. nih.govresearchgate.net The synthesis could proceed via the coupling of a 4-(halozinc)piperidine derivative with 1-bromo-2,6-difluoro-4-methoxybenzene. This method has been successfully applied to the synthesis of α-aryl piperidines and demonstrates the utility of organozinc reagents in constructing such linkages. nih.gov
Friedel-Crafts Type Reactions: Catalytic Friedel-Crafts reactions represent an alternative approach to forming the aryl-piperidine bond. wikipedia.org This method can involve the reaction of an activated aromatic compound, such as 1,3-difluoro-5-methoxybenzene, with a piperidine precursor containing an electrophilic center or a group that can generate one in situ, such as a 4-hydroxypiperidine (B117109) or a tetrahydropyridine, under Lewis or Brønsted acid catalysis. numberanalytics.comnih.gov
Table 2: Comparison of Coupling Reactions for Piperidine-Phenyl Linkage
Preclinical Pharmacological and Biological Activity Investigations
Cellular Antiproliferative and Antineoplastic Activity in In Vitro Models
Recent studies have explored the antiproliferative activities of various piperidine (B6355638) derivatives against a range of human cancer cell lines. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects against myeloma, leukemia, and natural killer t-cell lymphoma cell lines. nih.gov Specifically, certain compounds within this series were found to reduce the growth of several hematological cancer cell lines. nih.gov
Another study focused on trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines, evaluating their in vitro antiproliferative activities in human solid tumor cell lines, including ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr). nih.gov The results indicated that the tetrahydropyridine (B1245486) analogs were generally more potent than their piperidine counterparts. nih.gov
Furthermore, a novel anti-cancer agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (B1678402) (RX-5902), exhibited strong growth inhibition in various human cancer cell lines with IC50 values in the nanomolar range. nih.gov Similarly, newly synthesized hydantoin (B18101) and purine (B94841) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were evaluated for their anticancer activity on prostate (PC3) and colon (SW480, SW620) cancer cell lines. nih.gov
A carbothioamide derivative has also been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells in a dose-dependent manner. waocp.org The development of trisubstituted pyrimidines as inhibitors of CDC42 GTPase interaction has also shown broad activity against a panel of cancer cell lines. escholarship.org
| Compound/Derivative Class | Cancer Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, Natural Killer T-cell Lymphoma | Reduced cell growth | nih.gov |
| trans-2-alkyl-4-halopiperidines | Ovarian (A2780), Non-small cell lung (SW1573), Colon (WiDr) | Antiproliferative activity | nih.gov |
| RX-5902 | Various human cancer cell lines | Strong growth inhibition (IC50 10-20 nM) | nih.gov |
| Hydantoin and Purine derivatives | Prostate (PC3), Colon (SW480, SW620) | Anticancer activity | nih.gov |
| Carbothioamide derivative | Lung (A549), HUVEC | Inhibited proliferation | waocp.org |
| Trisubstituted pyrimidines | Panel of cancer cell lines | Antiproliferative activity | escholarship.org |
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Several studies have investigated the potential of various compounds to reverse this resistance. For instance, certain asymmetrical 1,4-dihydropyridines have been shown to inhibit MDR. researchgate.net
The mechanism of MDR reversal often involves the inhibition of ABC transporters. core.ac.uk Some natural substances isolated from plants, such as carotenoids and flavonoids, have demonstrated the ability to inhibit these efflux pumps. core.ac.uk For example, capsanthin (B1668288) and capsorubin (B42635) have been identified as potent P-gp inhibitors. core.ac.uk
Furthermore, some pharmacologically inactive agents, like the solubilizing agent Cremophor EL, have been found to reverse MDR by blocking the rapid efflux of chemotherapeutic drugs from cancer cells. nih.gov This effect is thought to be mediated by an alteration in the fluidity of the cell membrane. nih.gov A study on a specific benzamide (B126) derivative demonstrated its ability to reverse P-gp-mediated MDR by reversibly inhibiting the function of P-gp without affecting its expression level. nih.gov This inhibition led to an increased intracellular accumulation of anticancer drugs and enhanced their cytotoxic effects. nih.gov
The cell cycle is a fundamental process that, when dysregulated, can lead to cancer. mdpi.com Analysis of the cell cycle, often performed using flow cytometry to measure DNA content, allows researchers to determine the proportion of cells in different phases (G1/G0, S, and G2/M). mdpi.comnih.gov
Certain anticancer agents exert their effects by interfering with the cell cycle. For example, the compound 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide was found to potentiate paclitaxel-induced G2/M arrest of the cell cycle in multidrug-resistant cells. nih.gov This suggests that by inhibiting the efflux of paclitaxel, the compound allows the chemotherapeutic agent to exert its cell cycle-disrupting effects more effectively. nih.gov
In another study, newly synthesized benzo[b]thiophene and benzo nih.govresearchgate.netthieno[3,2-b]pyran derivatives were evaluated for their cytotoxic activity. researchgate.net The most potent compounds were found to induce apoptosis and cause cell growth arrest at the G2/M phase in a time-dependent manner in human colon cancer (HT-29) cells. researchgate.net This activity was correlated with the inhibition of cyclin-dependent kinase-2 (CDK-2), a key regulator of the cell cycle. researchgate.net
Antimicrobial Spectrum and Potency Against Pathogenic Microorganisms
Piperidine derivatives have been a subject of interest for their potential antimicrobial properties. Various studies have synthesized and evaluated new piperidine-containing compounds for their activity against both Gram-positive and Gram-negative bacteria.
In one study, novel piperidine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results, obtained using the disc diffusion method, indicated that the synthesized compounds were active against both types of bacteria. biointerfaceresearch.com Another investigation into 2,6-disubstituted piperidin-4-one derivatives also revealed promising antibacterial activity. researchgate.net One of the synthesized compounds showed high potency against Gram-positive bacteria. researchgate.net
Similarly, the antibacterial activity of 4-piperidone (B1582916) curcumin (B1669340) analogues was evaluated against Bacillus subtilis and Enterococcus faecalis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net These compounds demonstrated significant activity, although they were generally more effective against the Gram-positive strains. researchgate.net
Another class of compounds, thiosemicarbazone derivatives of piperidin-4-one, were screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org Six novel piperidine derivatives were also evaluated and showed potent inhibitory activity against seven out of ten tested bacteria, including B. cereus, B. subtilus, S. aureus, E. coli, and K. pneumoniae. academicjournals.org
| Piperidine Derivative Class | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |
|---|---|---|---|---|
| Novel Piperidine Derivatives | Staphylococcus aureus | Escherichia coli | Active against both strains. | biointerfaceresearch.com |
| 2,6-disubstituted piperidin-4-one | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Highly potent against Gram-positive bacteria. | researchgate.net |
| 4-piperidone curcumin analogues | Bacillus subtilis, Enterococcus faecalis | Escherichia coli, Pseudomonas aeruginosa | More effective against Gram-positive bacteria. | researchgate.net |
| Thiosemicarbazone of piperidin-4-one | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Good antibacterial activity. | biomedpharmajournal.org |
| Novel Piperidine Derivatives | B. cereus, B. subtilus, S. aureus, M. luteus | E. coli, K. pneumoniae, P. aurenginosa | Potent inhibition against 7 of 10 bacteria. | academicjournals.org |
Antifungal Efficacy Against Fungal Pathogens
Investigations into the antifungal properties of piperidine-containing structures have identified certain derivatives with notable efficacy against various fungal pathogens. Although studies focusing specifically on 4-(2,6-Difluoro-4-methoxyphenyl)piperidine are not prominent, research on related alkaloids provides insight into the potential of the piperidine scaffold as an antifungal agent.
For instance, synthetic analogs of fire ant venom alkaloids, which are based on a 2,3,4,5-tetrahydropyridine structure, have demonstrated significant antifungal activities. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the length of the C-6 alkyl side chain is a critical determinant of their antifungal potency. One study found that activity was enhanced with increases in chain length up to C17, while a C18 chain led to diminished activity. nih.gov Specifically, compound 5e (6-heptadecyl-2,3,4,5-tetrahydropyridine) was found to be highly active against several Candida species and Cryptococcus neoformans. nih.gov
These findings suggest that the core heterocyclic ring is a key pharmacophore and that modifications, such as the substitution on the piperidine ring in this compound, could yield compounds with antifungal potential.
Table 1: Antifungal Activity of a 6-Alkyl-2,3,4,5-tetrahydropyridine Analog
| Compound | Fungal Pathogen | Minimum Fungicidal Concentration (MFC) in µg/mL | Source |
|---|---|---|---|
| 5e (6-heptadecyl-2,3,4,5-tetrahydropyridine) | Cryptococcus neoformans | 3.8 | nih.gov |
| Candida albicans | 15.0 | ||
| Candida glabrata | 7.5 | ||
| Candida krusei | 7.5 |
Neurobiological Activity in Preclinical Paradigms
The piperidine ring is a core structural feature in various compounds investigated for nootropic, or cognitive-enhancing, effects. Research into 4-aminopiperidine (B84694) derivatives has shown that this class of compounds can possess potent cognition-enhancing activity. In a study focused on analogs of potent nootropic drugs, the substitution of a piperazine ring with a 4-aminopiperidine moiety maintained high efficacy in the mouse passive avoidance test, a model used to assess learning and memory. nih.gov One particular compound from this series demonstrated activity at a very low dose (0.01 mg/kg, i.p.), suggesting its potential as a lead for developing treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's. nih.gov These findings highlight the importance of the piperidine structure in designing centrally active agents with cognitive-enhancing properties.
The potential for piperidine derivatives to exert antidepressant-like effects has been explored through various preclinical models. A notable analogue, 4-F-PCP, demonstrated promising antidepressant-like activity by reducing immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice. biomolther.org The mechanism of action for 4-F-PCP is suggested to be linked to its role as an NMDA receptor antagonist, similar to ketamine. biomolther.org Furthermore, repeated treatment with 4-F-PCP was effective in restoring normal behavior in mice subjected to Chronic Social Defeat Stress (CSDS), a model for depression. biomolther.org
Similarly, derivatives of 2-methoxyphenylpiperazine have been synthesized and evaluated for antidepressant-like properties. nih.gov One such novel compound, HBK-10, which acts as an antagonist at 5-HT1A and D2 receptors, showed significant antidepressant-like effects in both the FST and TST. nih.gov Importantly, chronic administration of HBK-10 reversed behavioral changes in a corticosterone-induced mouse model of depression. nih.gov
Table 2: Antidepressant-like Effects of Piperidine and Piperazine Analogs in Behavioral Assays
| Compound | Behavioral Assay | Key Finding | Proposed Mechanism | Source |
|---|---|---|---|---|
| 4-F-PCP | Forced Swim Test (FST), Tail Suspension Test (TST) | Decreased immobility time at 3 and 10 mg/kg. | NMDA Receptor Antagonism | biomolther.org |
| HBK-10 (2-Methoxyphenylpiperazine derivative) | Forced Swim Test (FST), Tail Suspension Test (TST) | Significant reduction of immobility time at doses of 1.25–10 mg/kg. | 5-HT1A and D2 Receptor Antagonism | nih.gov |
Anti-inflammatory and Immunomodulatory Potentials in In Vitro Systems
The piperidine framework is present in molecules that exhibit anti-inflammatory and immunomodulatory activities. For example, the piperidine nitroxide 4-MethoxyTEMPO (4-MetT) has been shown to ameliorate vascular inflammation mediated by serum amyloid A (SAA) in human aortic endothelial cells (HAECs). mdpi.com SAA is an acute-phase protein that can induce inflammation and endothelial dysfunction. Treatment with 4-MetT was found to reverse the adverse effects of SAA, mitigating increases in the expression of adhesion molecules such as VCAM-1, ICAM-1, and E-selectin. mdpi.com This effect is attributed to the compound's antioxidant and anti-inflammatory properties, which help to normalize the redox homeostasis within the endothelial cells. mdpi.com
In other research, screening of a pteridine-based compound library led to the identification of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine analogues with dual immunosuppressive and anti-inflammatory activities. nih.gov The most potent compounds in this series displayed low nanomolar IC50 values in the Mixed Lymphocyte Reaction (MLR) assay, which measures T-cell proliferation, and also showed potent inhibition of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine. nih.gov
Table 3: Anti-inflammatory and Immunomodulatory Effects of Piperidine-Related Compounds
| Compound Class/Name | In Vitro System/Assay | Observed Effect | Source |
|---|---|---|---|
| 4-MethoxyTEMPO (Piperidine Nitroxide) | Human Aortic Endothelial Cells (HAECs) | Inhibited SAA-mediated increases in adhesion molecules (VCAM-1, ICAM-1, E-selectin). | mdpi.com |
| 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridines | Mixed Lymphocyte Reaction (MLR) Assay | Potent immunosuppressive activity (low nM IC50 values). | nih.gov |
| 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridines | Tumor Necrosis Factor (TNF) Assay | Potent anti-inflammatory activity. | nih.gov |
Antioxidant Activity Assessment in Biochemical Assays
The antioxidant potential of molecules is often assessed using biochemical assays that measure their ability to scavenge free radicals. The presence of methoxy-substituted aromatic rings and piperidine structures has been linked to antioxidant activity in several studies.
Research on 1,4-dihydropyridine (B1200194) derivatives showed that compounds with electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring exhibited higher relative antioxidant activity (RAA) compared to L-ascorbic acid in the β-carotene/linoleic acid assay. gavinpublishers.com Another study on 2,6-diphenylpiperidine-4-one compounds found that derivatives containing phenol (B47542) and methoxy groups showed significantly better antioxidant activity in the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay than their unsubstituted counterparts. who.int One such compound exhibited excellent antioxidant activity with an IC50 value (1.84±0.15µg/ml) comparable to the standard antioxidant, ascorbic acid (IC50 1.65±0.16µg/ml). who.int These results suggest that the methoxyphenyl group, as present in this compound, could contribute to antioxidant capacity.
Table 4: Antioxidant Activity of Structurally Related Compound Classes
| Compound Class | Biochemical Assay | Key Finding | Source |
|---|---|---|---|
| 1,4-Dihydropyridines | β-carotene/linoleic acid | Compounds with electron-donating groups (e.g., methoxy) on the aromatic ring gave high Relative Antioxidant Activity (RAA) values. | gavinpublishers.com |
| 2,6-diphenylpiperidine-4-one derivatives | DPPH Radical Scavenging | Substituted aryl derivatives with phenol and methoxy groups showed better antioxidant activity (IC50 range: 1.84-4.53 µg/ml) than unsubstituted derivatives. | who.int |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlation of Difluoro- and Methoxyphenyl Substitution Patterns with Biological Activity
The substitution pattern on the phenyl ring of 4-arylpiperidines is a critical determinant of biological activity. The presence of difluoro and methoxy (B1213986) groups on the phenyl ring of the title compound significantly influences its interaction with biological targets.
Fluorine substitution is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa. acs.orgnih.gov The 2,6-difluoro substitution pattern, in particular, can have profound effects. These ortho-fluoro groups can influence the torsional angle between the phenyl and piperidine (B6355638) rings, thereby constraining the molecule into a specific conformation that may be more favorable for receptor binding. u-tokyo.ac.jp Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially enhancing interactions with the target protein. u-tokyo.ac.jp
Research on 4,4-difluoropiperidine (B1302736) analogs has provided specific insights into how different phenyl substitutions affect binding affinity. While not identical to the title compound, these studies offer valuable parallel observations. For example, replacing a 4-fluorophenyl group with a 3,4-difluorophenyl group was found to be the most potent in the series, with a Kᵢ of 5.5 nM. nih.govchemrxiv.org This highlights that the number and position of fluorine atoms are critical for optimizing activity. The data below illustrates the impact of various substitutions on the phenyl ring on dopamine (B1211576) D4 receptor (D4R) binding affinity.
| Compound ID | Phenyl Substitution | D4R Kᵢ (nM) nih.govchemrxiv.org |
|---|---|---|
| Analog 1 | 4-Fluoro | ~140-320 |
| Analog 2 | 3,4-Difluoro | 5.5 |
| Analog 3 | 3-Methyl | 13 |
| Analog 4 | 4-Chloro | 53 |
| Analog 5 | Unsubstituted Phenyl | 27 |
| Analog 6 | 3-Fluoro-4-methyl | 72 |
This data underscores that while fluorine is often beneficial, its specific placement and combination with other groups, like methyl, are crucial for fine-tuning the biological activity. The 2,6-difluoro pattern in the title compound is expected to exert a strong conformational constraint, which, combined with the electronic effects of the 4-methoxy group, likely contributes to its specific pharmacological profile.
Influence of Piperidine Ring Conformation and Stereoisomerism on Efficacy and Selectivity
The piperidine ring is not planar and typically adopts a chair conformation. The orientation of the 4-aryl substituent (equatorial or axial) can significantly impact the molecule's shape and its ability to fit into a receptor's binding pocket. nih.gov For most 4-arylpiperidine derivatives, the aryl group preferentially occupies the equatorial position to minimize steric hindrance.
Stereoisomerism becomes particularly important when additional substituents are present on the piperidine ring. The relative orientation of these substituents (cis/trans) can lead to diastereomers with distinct pharmacological properties. researchgate.net For example, studies on substituted piperidines have shown that different diastereomers can exhibit varied biological activities and metabolic stabilities. whiterose.ac.uk
In fluorinated piperidines, fluorine atoms can have a pronounced effect on the conformational equilibrium. An axial orientation of fluorine can be favored due to hyperconjugation and electrostatic interactions, which is somewhat unusual as larger substituents typically prefer the equatorial position. researchgate.net This conformational preference can rigidly hold the molecule in a specific three-dimensional arrangement, which can be highly beneficial for selective receptor binding.
While specific stereoisomerism studies on 4-(2,6-difluoro-4-methoxyphenyl)piperidine are not extensively detailed in the available literature, principles from related compounds are highly applicable. For instance, in cis- and trans-3-fluorofebrifugine analogs, the cis-diastereomer was found to favor a conformation with an axial fluorine atom, while the trans-diastereomer adopted a conformation where both substituents were equatorial. researchgate.net Such conformational differences arising from stereoisomerism directly influence how the molecule presents its pharmacophoric features to a biological target, affecting both efficacy and selectivity. researchgate.net
Effects of N-Substitution and Ring Substituents on Pharmacological Profiles
Modification of the piperidine nitrogen is a cornerstone of SAR exploration for this class of compounds. The substituent on the nitrogen atom (the N-substituent) often projects into solvent-exposed regions of the binding pocket or can form key interactions with the receptor, dramatically altering the pharmacological profile. encyclopedia.pubajchem-a.com The nature of the N-substituent can modulate properties such as potency, selectivity, and functional activity (e.g., agonist versus antagonist). nih.gov
Studies on various 4-arylpiperidine series have demonstrated that the size, lipophilicity, and hydrogen-bonding capacity of the N-substituent are critical. For example, in a series of dopamine D4 receptor antagonists with a 4,4-difluoropiperidine core, systematic variation of the N-substituent led to significant changes in binding affinity. nih.gov An N-substituent like 3-fluoro-4-methoxybenzyl was used as a constant feature to probe other parts of the molecule, indicating its recognized importance. nih.gov
Further exploration in the same study revealed that complex heterocyclic N-substituents could yield highly potent compounds. For instance, replacing a simpler benzyl (B1604629) group with moieties like 5-N-methylindazole led to analogs with nanomolar and even sub-nanomolar binding affinities. nih.gov
The table below summarizes the effect of different N-substituents on the binding affinity of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold to the dopamine D4 receptor.
| Compound Series | N-Substituent Type | Key Phenyl Ether Group | D4R Kᵢ (nM) nih.gov |
|---|---|---|---|
| 9n | 2-Imidazo[1,2-a]pyridine | 3,4-Difluorophenoxy | 46.8 |
| 9p | 2-Imidazo[1,2-a]pyridine | 4-Fluorophenoxy | 73 |
| 9s | 5-N-Methylindazole | 4-Fluorophenoxy | 1.0 |
| 9t | 5-N-Methylindazole | 3-Fluorophenoxy | 3.0 |
| 9v | 5-N-Methylindazole | 4-Cyanophenoxy | 8.9 |
| 9w | 5-N-Methylindazole | 3,4-Difluorophenoxy | 10.8 |
These results clearly demonstrate that the N-substituent is a powerful handle for modulating pharmacological activity, with complex, aromatic systems often providing significant gains in potency.
Systematic Variations of the Linker Region Between the Piperidine and Phenyl Moieties
In the parent compound, this compound, the phenyl and piperidine rings are connected by a direct carbon-carbon bond. Therefore, a traditional "linker" is absent. SAR in this context involves the insertion of atoms or functional groups between the two rings to alter the distance, angle, and flexibility of their connection.
Introducing a linker, such as an oxygen atom (ether linkage), a carbonyl group (ketone linkage), or a methylene (B1212753) bridge, can significantly impact biological activity. nih.gov These modifications alter the topology of the molecule, which can lead to new interactions with the target receptor or eliminate unfavorable steric clashes.
For example, studies on 4-aroylpiperidines (where the linker is a carbonyl group) and 4-(α-hydroxyphenyl)piperidines (where the linker is a hydroxylated methylene group) have shown that these linkers influence selectivity for sigma-1 receptors. nih.gov Computational studies on these analogs revealed that hydrophobic interactions are a key driver for binding, and the linker's nature affects the optimal positioning of the hydrophobic phenyl ring within the receptor site. nih.gov
While specific studies detailing the insertion of linkers into the this compound scaffold are scarce, the general principles of linker modification suggest that such changes would profoundly affect its pharmacological profile by altering the spatial relationship between the two key pharmacophoric elements.
Bioisosteric Replacements and Scaffold Modifications to Optimize Activity
Bioisosterism is a strategy used to replace a functional group with another that has similar physicochemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. nih.govipinnovative.com For the this compound scaffold, several bioisosteric replacements can be envisioned.
Phenyl Ring Modifications:
The 2,6-difluoro-4-methoxyphenyl group could be replaced with other substituted aromatic or heteroaromatic rings. For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter metabolic stability and hydrogen bonding potential. niper.gov.in
The methoxy group (-OCH₃) could be replaced by its bioisostere, the difluoromethoxy group (-OCF₂H). The -OCF₂H group is more metabolically stable and slightly less lipophilic than the trifluoromethyl (-CF₃) group, making it an attractive replacement for a methoxy group where metabolic O-demethylation is a concern. nih.gov
Piperidine Ring Modifications (Scaffold Hopping):
Scaffold hopping involves replacing the core molecular structure (the piperidine ring) with a topologically different scaffold while retaining the original pharmacophoric features. niper.gov.indundee.ac.uk This is often done to escape existing patent space or to improve properties like solubility or metabolic stability. nih.gov
Potential replacements for the piperidine ring include other saturated heterocycles like piperazine (B1678402), morpholine, or thiomorpholine. nih.gov Each of these changes would alter the basicity and hydrogen bonding capacity of the core. For example, replacing a piperidine with a piperazine introduces a second nitrogen atom, offering another point for substitution or interaction. nih.gov
More drastic modifications could involve ring-opening to an acyclic analog or using a different cyclic system, such as a tropane (B1204802) or a spirocyclic system, to achieve a different three-dimensional arrangement of the key functional groups. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.
Molecular docking simulations for 4-(2,6-Difluoro-4-methoxyphenyl)piperidine would involve placing the molecule into the binding site of a specific biological target, such as a receptor or enzyme. The simulation then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
The results of such simulations can reveal the most likely binding pose of the molecule. For instance, in studies of similar piperidine-containing compounds, docking analyses have identified key interactions, such as hydrogen bonds between the piperidine (B6355638) nitrogen and acidic residues in the receptor, as well as hydrophobic interactions involving the phenyl ring. The difluoro-substituents on the phenyl ring of this compound could potentially form halogen bonds or other non-covalent interactions with the protein, further stabilizing the complex.
By analyzing the binding poses of a series of related ligands, it is possible to identify "hotspots" within the binding site—regions that are critical for ligand recognition and binding. This information is invaluable for the structure-based design of more potent and selective inhibitors.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Target Protein |
| Hydrogen Bonding | Piperidine Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic Interactions | Phenyl Ring, Methoxy (B1213986) Group | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bonding | Fluoro Substituents | Electron-rich atoms (e.g., Oxygen in backbone carbonyls) |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. One approach is pharmacophore-based virtual screening, which uses a model of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov
A pharmacophore model could be developed based on the structure of this compound and its predicted binding mode. This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This pharmacophore query can then be used to screen large compound databases to identify other molecules that possess a similar arrangement of these features. mdpi.com The identified "hits" from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. This approach can significantly accelerate the discovery of novel ligands with desired biological activity. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods provide detailed information about molecular geometry, electronic properties, and the distribution of electrons within a molecule.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to optimize the molecular geometry of this compound, providing accurate information about bond lengths, bond angles, and dihedral angles. researchgate.net
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP). researchgate.net The MEP is a visual representation of the charge distribution in a molecule and is useful for predicting how a molecule will interact with other molecules. researchgate.net Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive electrostatic potential (typically colored in shades of blue) are electron-poor and may interact favorably with negatively charged residues in a protein binding site. For this compound, the oxygen of the methoxy group and the fluorine atoms would be expected to be regions of negative potential, while the hydrogen on the piperidine nitrogen would be a region of positive potential.
| Property | Information Gained from DFT Calculations |
| Optimized Molecular Geometry | Precise bond lengths, bond angles, and dihedral angles. |
| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Frontier Molecular Orbital (FMO) theory is a useful concept for understanding and predicting chemical reactivity. youtube.com The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. acadpubl.eu
The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. The energy of the LUMO is related to the electron affinity and represents the ability of a molecule to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides information about the chemical reactivity and stability of a molecule. acadpubl.eu A small HOMO-LUMO gap suggests that a molecule is more reactive, while a large gap indicates higher stability.
For this compound, FMO analysis can provide insights into its reactivity and potential for charge-transfer interactions within a biological system. The distribution of the HOMO and LUMO across the molecule can indicate which parts of the molecule are most likely to be involved in electron donation and acceptance.
Molecular Dynamics Simulations to Explore Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations are used to investigate the stability of a ligand-protein complex and to explore the conformational changes that may occur upon ligand binding.
An MD simulation of this compound bound to its target protein would start with the docked pose obtained from molecular docking. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated over a period of time, typically nanoseconds to microseconds.
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling
Cheminformatics and QSAR modeling are foundational in modern medicinal chemistry for systematically exploring the relationship between a compound's chemical structure and its biological activity. For scaffolds related to this compound, these techniques are employed to build predictive models that guide the synthesis of more effective and selective compounds.
Predictive Modeling for Biological Potency
Predictive modeling for biological potency aims to forecast the efficacy of a new chemical entity based on its structural features. In the context of piperidine derivatives, structure-activity relationship (SAR) studies are crucial for identifying key molecular fragments that contribute to or detract from the desired biological effect.
For example, in a series of 4,4-difluoropiperidine (B1302736) ethers developed as dopamine (B1211576) D4 receptor antagonists, SAR studies revealed critical insights. The choice of ether substituent was found to be a determining factor for binding affinity. While holding the southern portion of the molecule constant (e.g., with a 3-fluoro-4-methoxybenzyl group), modifications to the phenoxy group led to significant variations in potency. chemrxiv.org This systematic approach allows researchers to build a predictive model where certain substituents are correlated with higher affinity.
The table below illustrates SAR trends from a related series of 4,4-difluoropiperidine analogs, demonstrating how substituent changes impact biological potency at the dopamine D4 receptor.
| Compound ID | R Group (Phenoxy Substituent) | Binding Affinity (Ki, nM) |
| 8a | 4-Fluorophenyl | 150 |
| 8c | 3-Methylphenyl | 13 researchgate.net |
| 8d | 4-Chlorophenyl | 53 researchgate.net |
| 9g | 4-Fluorophenoxy | 118 chemrxiv.org |
| 9h | 6-Fluoropyridine | 705 chemrxiv.org |
| 9i | 6-Chloropyridine | 1,012 chemrxiv.org |
| 14a | (Not Specified in Text) | 0.3 nih.govchemrxiv.orgnih.gov |
This table is generated from data on analogous compounds to illustrate the principles of predictive modeling.
These empirical findings are used to refine computational QSAR models, enhancing their predictive power for novel compounds like this compound.
In Silico Assessment of Druglikeness (excluding clinical parameters)
The druglikeness of a compound is an assessment of its potential to be developed into a therapeutic agent, based on its physicochemical properties. In silico tools are widely used to calculate these properties and filter compound libraries for candidates with a higher probability of success.
For piperidine-based scaffolds, key druglikeness parameters are routinely evaluated. researchgate.net These often include adherence to established rules-of-thumb like Lipinski's "Rule of Five," which predicts oral bioavailability based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors. researchgate.net Beyond Lipinski's rules, other metrics such as the Central Nervous System Multi-Parameter Optimization (CNS MPO) score are used for compounds intended to act on the CNS. chemrxiv.orgnih.gov The CNS MPO score combines properties like cLogP, cLogD, molecular weight, tPSA, and pKa to predict suitability for CNS targets. nih.gov
Studies on structurally similar dopamine D4 antagonists revealed that high lipophilicity (e.g., cLogP = 5.37 for compound 1) led to poor CNS MPO scores (3.0 for compound 1), driven by high cLogP, high cLogD, and low tPSA values. nih.gov This highlights the importance of balancing potency with favorable physicochemical properties.
The table below presents calculated druglikeness parameters for a compound structurally related to this compound.
| Property | Value | Reference |
| Molecular Formula | C12H15F2NO | PubChem CID 117326659 nih.gov |
| Molecular Weight | 227.25 g/mol | PubChem CID 117326659 nih.gov |
| XLogP3-AA (Lipophilicity) | 2.3 | PubChem CID 117326659 nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem CID 117326659 nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID 117326659 nih.gov |
| Rotatable Bond Count | 2 | PubChem CID 117326659 nih.gov |
| Topological Polar Surface Area (tPSA) | 21.3 Ų | PubChem CID 117326659 nih.gov |
Data for the related compound 2-(2,5-Difluoro-4-methoxyphenyl)piperidine. These parameters are fundamental to in silico druglikeness assessment.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the biological target is unknown or when researchers want to understand the common features of a set of active molecules. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with its target receptor and elicit a biological response.
For targets of piperidine-containing compounds, such as G-protein coupled receptors, pharmacophore models are developed based on a set of known active ligands. zuj.edu.jo These models serve as 3D search queries to screen virtual compound libraries for novel scaffolds that match the pharmacophoric features, or to guide the modification of existing scaffolds to improve binding.
In cases where a receptor structure is available (e.g., from X-ray crystallography), molecular docking studies can complement pharmacophore modeling. Docking predicts the preferred orientation of a ligand within the binding site of a target protein. For dopamine D4 receptor antagonists, docking studies have provided insights into the specific interactions between the ligand and key amino acid residues, such as those in the binding pocket. researchgate.net For instance, docking scores calculated by programs like Maestro in the Schrödinger Drug Discovery Suite can help rank potential ligands before synthesis. researchgate.net This structure-based approach allows for the rational design of molecules like this compound, where the difluorophenyl and piperidine moieties can be strategically positioned to optimize interactions with the target, leading to enhanced potency and selectivity. researchgate.netresearchgate.net
Preclinical Metabolic Fate and Biotransformation Pathways
Identification and Characterization of Metabolites in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)
No studies identifying or characterizing the in vitro metabolites of 4-(2,6-Difluoro-4-methoxyphenyl)piperidine in systems such as human liver microsomes or hepatocytes have been published.
For related compounds, such as 1-(4-methoxyphenyl)piperazine, a primary metabolite identified is the O-demethylated product, 1-(4-hydroxyphenyl)piperazine. nih.gov It is plausible that this compound could undergo a similar O-demethylation to form 4-(2,6-Difluoro-4-hydroxyphenyl)piperidine. Other potential metabolic reactions for piperidine-containing compounds include hydroxylation on the piperidine (B6355638) ring. frontiersin.org
Table 1: Hypothetical Phase I Metabolites of this compound
| Hypothetical Metabolite | Potential Metabolic Reaction |
|---|---|
| 4-(2,6-Difluoro-4-hydroxyphenyl)piperidine | O-demethylation |
Note: This table is predictive and not based on experimental data for the specified compound.
Enzymatic Biotransformation Pathways Involved (e.g., Cytochrome P450 isoforms, Phase II enzymes)
The specific Cytochrome P450 (CYP) isoforms or Phase II enzymes involved in the metabolism of this compound have not been documented.
Based on studies of similar structures, CYP2D6 is a key enzyme in the O-demethylation of other 4-methoxyphenyl (B3050149) compounds. nih.gov CYP3A4 is also frequently involved in the metabolism of piperidine-containing drugs, often catalyzing N-dealkylation and ring oxidation. nih.gov Following initial Phase I oxidation, the resulting hydroxylated metabolites could potentially undergo Phase II conjugation reactions, such as glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs).
Table 2: Potential Enzymes in the Biotransformation of this compound
| Enzyme Family | Specific Isoform (Hypothetical) | Potential Role |
|---|---|---|
| Cytochrome P450 | CYP2D6 | O-demethylation |
| CYP3A4 | Ring Hydroxylation |
Note: This table is predictive and not based on experimental data for the specified compound.
Stability and Degradation Pathways of the Piperidine and Substituted Phenyl Rings
There is no specific information available regarding the stability and degradation pathways of the piperidine and substituted phenyl rings of this compound. The introduction of fluorine atoms into a phenyl ring is a common medicinal chemistry strategy often used to enhance metabolic stability by blocking sites susceptible to hydroxylation. researchgate.net This suggests that the 2,6-difluoro-4-methoxyphenyl moiety may be relatively resistant to oxidative metabolism. The piperidine ring itself can be a site of metabolism, potentially undergoing oxidation. frontiersin.org
Advanced Spectroscopic and Crystallographic Characterization in Research
X-ray Crystallography for High-Resolution Structural Determination of Ligand-Target Complexes
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of 4-(2,6-Difluoro-4-methoxyphenyl)piperidine, this technique would be invaluable for obtaining a high-resolution crystal structure. Such a structure would definitively establish the bond lengths, bond angles, and torsion angles of the molecule.
When co-crystallized with a biological target, such as an enzyme or receptor, X-ray crystallography can reveal the specific binding mode of the ligand. This includes identifying the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that are responsible for the ligand's affinity and selectivity. This detailed structural information is crucial for structure-based drug design, enabling researchers to make rational modifications to the ligand to improve its binding characteristics.
As of the current literature survey, a publicly available crystal structure of this compound, either alone or in a complex with a biological target, has not been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution, providing a more biologically relevant picture of a compound's behavior. For this compound, a suite of NMR experiments would be utilized to gain a comprehensive understanding of its solution-state properties.
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals can be used to confirm the molecular structure and provide insights into the conformation of the piperidine (B6355638) ring and the orientation of the substituted phenyl group.
¹⁹F NMR (Fluorine-19 NMR): Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly sensitive and informative technique. The chemical shifts of the fluorine signals can provide valuable information about the electronic environment of the difluorophenyl ring.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and carbons, and across multiple bonds, respectively. These are instrumental in assigning all the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of different protons, providing crucial data for determining the preferred conformation of the molecule in solution.
While general principles of NMR apply, specific, experimentally determined NMR data for this compound is not currently available in public databases. A hypothetical representation of such data is presented in the table below.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| 7.10 (t, J=8.5 Hz, 1H) | Aromatic CH |
| 6.85 (d, J=8.5 Hz, 2H) | Aromatic CH |
| 3.80 (s, 3H) | OCH₃ |
| 3.20 - 3.10 (m, 2H) | Piperidine CH₂ (axial) |
| 2.80 - 2.70 (m, 2H) | Piperidine CH₂ (equatorial) |
| 2.00 - 1.80 (m, 5H) | Piperidine CH & CH₂ |
Mass Spectrometry (MS) Techniques for Metabolite Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a synthesized compound and assessing its purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.
In drug metabolism studies, MS, often coupled with liquid chromatography (LC-MS), is used to identify the metabolites of a parent compound. By analyzing the mass-to-charge ratios of the ions produced, researchers can identify modifications to the parent molecule, such as hydroxylation, demethylation, or glucuronidation. Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile and potential for drug-drug interactions. While the application of MS to piperidine derivatives for metabolite identification is a known methodology, specific studies on this compound are not publicly documented.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Verification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also be used to study the conformational properties of a molecule.
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, resulting in a spectrum with characteristic absorption bands for different functional groups. For this compound, one would expect to see characteristic peaks for C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), C-N stretching (piperidine ring), and C-F stretching.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.
By comparing the experimental vibrational spectra with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be made. This comparison can also provide insights into the preferred conformation of the molecule.
Detailed experimental FT-IR and Raman spectra for this compound have not been published. The following table provides a hypothetical summary of expected vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |
| C-O Stretch (Aryl Ether) | 1275-1200 | FT-IR |
| C-F Stretch | 1200-1000 | FT-IR |
| C-N Stretch (Piperidine) | 1250-1020 | FT-IR |
Current Research Challenges and Future Directions
Development of Next-Generation Analogues with Improved Selectivity and Potency
A primary challenge in the development of 4-(2,6-Difluoro-4-methoxyphenyl)piperidine and related compounds is the simultaneous optimization of potency and selectivity. High potency is crucial for achieving therapeutic effects at lower concentrations, thereby minimizing potential off-target effects. Selectivity, the ability of a compound to interact with its intended biological target over other molecules, is equally critical for a favorable safety profile.
Research efforts are focused on systematic structure-activity relationship (SAR) studies to guide the rational design of next-generation analogues. nih.gov SAR studies involve synthesizing a series of related compounds with minor chemical modifications and evaluating how these changes affect their biological activity. nih.gov For instance, in the development of other 4-phenylpiperidine (B165713) derivatives, modifications to the substituent on the piperidine (B6355638) nitrogen have been shown to significantly influence analgesic activity. oup.comtaylorandfrancis.com Similarly, for acetylcholinesterase inhibitors containing a piperidine core, extending SAR studies on rigid analogues led to the discovery of highly potent and selective compounds. nih.gov
Key modifications being explored for piperidine-based compounds include:
Alterations to the Phenyl Ring Substitution: Modifying the number and position of fluorine atoms or the methoxy (B1213986) group on the phenyl ring can fine-tune electronic properties and influence binding affinity.
Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can alter the compound's conformation and interaction with the target's binding pocket.
Modification of the Piperidine Nitrogen: Attaching different chemical groups to the nitrogen atom can impact the molecule's physicochemical properties, such as basicity and lipophilicity, which are crucial for target engagement and pharmacokinetic properties.
Exploration of Novel Biological Targets for Piperidine-Based Therapeutics
While existing research may link specific piperidine derivatives to known targets like G-protein coupled receptors (GPCRs) or ion channels, the chemical versatility of the piperidine scaffold suggests it may be effective against a broader range of biological targets. mdpi.com A significant future direction is the systematic exploration of novel therapeutic applications by screening these compounds against diverse panels of receptors, enzymes, and other proteins implicated in various diseases.
The piperidine ring is a prevalent structure in many FDA-approved medications and natural alkaloids, highlighting its privileged status in medicinal chemistry. mdpi.comnih.gov Compounds featuring the 4-phenylpiperidine core, for example, have been investigated as ligands for nociceptin (B549756) and sigma-1 receptors, indicating the scaffold's adaptability. nih.govtaylorandfrancis.com
Future screening campaigns could focus on targets within the central nervous system (CNS), given the physicochemical properties of many piperidine derivatives that favor blood-brain barrier penetration. Potential target classes include:
Orphan GPCRs: Many GPCRs have no known endogenous ligand or function; these "orphan" receptors represent a vast and untapped area for therapeutic intervention.
Kinases: Protein kinases play a central role in cellular signaling and are major targets in oncology and inflammatory diseases.
Epigenetic Targets: Enzymes involved in modifying DNA and histones are increasingly recognized as druggable targets for various conditions.
Identifying new interactions would open up entirely new therapeutic avenues for this compound and its analogues, expanding their potential use beyond their initially investigated indications.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Traditional drug discovery is a lengthy and costly process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and rationalize the design and optimization of new drug candidates. engineering.org.cnmdpi.com For piperidine-based therapeutics, these computational approaches offer several advantages.
Predictive Modeling (QSAR): Quantitative structure-activity relationship (QSAR) models can be built using existing data from synthesized analogues. nih.gov These ML-based models learn the complex relationships between a molecule's structure and its biological activity, allowing researchers to predict the potency and selectivity of virtual compounds before they are synthesized. ajol.infonih.gov This helps prioritize the most promising candidates, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with desired properties—such as high affinity for a specific GPCR, low predicted toxicity, and optimal pharmacokinetic parameters—these algorithms can generate novel piperidine derivatives that are tailored for a specific therapeutic purpose. researchgate.net
Virtual Screening: AI can rapidly screen vast virtual libraries containing billions of chemical structures to identify those most likely to bind to a specific biological target. ajol.info This allows for the exploration of a much larger chemical space than is feasible with traditional experimental screening. For complex targets like GPCRs, AI models can predict ligand-receptor interactions with increasing accuracy. nih.gov
Integration of Multi-Omics Data for Comprehensive Preclinical Efficacy Prediction
A major challenge in drug development is the high failure rate of compounds in clinical trials, often due to a lack of efficacy that was not predicted by preclinical models. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a more holistic view of a drug's effect on biological systems. researchgate.netmdpi.com
By applying a multi-omics approach to the preclinical evaluation of this compound analogues, researchers can:
Elucidate Mechanism of Action: Analyze changes in gene expression, protein levels, and metabolic pathways in response to the compound to gain a deeper understanding of its mechanism of action. astrazeneca.com
Identify Biomarkers: Discover molecular biomarkers that correlate with the drug's response. ahajournals.org These biomarkers can later be used in clinical trials to select patients who are most likely to benefit from the therapy.
Improve Predictive Models: Build more sophisticated models that integrate multi-omics data to better predict drug sensitivity and potential resistance mechanisms. frontiersin.orgmdpi.com The use of single-cell multi-omics can further dissect the heterogeneous responses of different cell populations to a drug. frontiersin.org
This systems-biology approach can enhance the translation of preclinical findings into clinical success by providing a more comprehensive and accurate prediction of a drug's efficacy and effects. drugdiscoverynews.comnih.gov
Academic Studies on Advanced Drug Delivery Systems for Piperidine Derivatives (e.g., targeted nanoparticles)
The effectiveness of a drug is determined not only by its intrinsic activity but also by its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. For compounds targeting the CNS, the blood-brain barrier (BBB) presents a formidable obstacle. researchgate.net Advanced drug delivery systems, particularly those based on nanotechnology, are being actively investigated to overcome these challenges.
Academic research is exploring the use of targeted nanoparticles to deliver piperidine-based therapeutics. nih.gov Encapsulating a drug within a nanoparticle carrier can:
Enhance BBB Penetration: Nanoparticles can be engineered to cross the BBB through various mechanisms, such as receptor-mediated transcytosis, thereby delivering their therapeutic cargo directly to the brain. nih.govmdpi.com
Improve Drug Stability: Protect the encapsulated drug from degradation in the bloodstream, increasing its half-life and bioavailability.
Enable Targeted Delivery: The surface of nanoparticles can be functionalized with specific ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on target cells. nih.gov This ensures that the drug is released preferentially at the site of action, increasing efficacy and reducing systemic side effects. nih.gov
Besides nanoparticles, other advanced formulations like polymeric films are also being explored for the controlled release of piperidine-based compounds. nih.gov These innovative delivery strategies are critical for unlocking the full therapeutic potential of potent and selective piperidine derivatives, especially for treating neurological and psychiatric disorders. igi-global.com
Q & A
Q. What are the key synthetic routes for 4-(2,6-Difluoro-4-methoxyphenyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting a fluorinated aryl halide with a piperidine derivative under basic conditions (e.g., KCO/DMF, 80–100°C) .
- Buchwald-Hartwig amination : Palladium-catalyzed coupling to introduce the aryl group to the piperidine ring, requiring ligands like Xantphos and reflux conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization depends on stoichiometric ratios and solvent choice (e.g., DMF enhances solubility but may require post-reaction dialysis) .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Using programs like SHELXL for refinement to resolve the 3D arrangement of the difluorophenyl and methoxy groups .
- NMR spectroscopy : NMR identifies fluorine environments (e.g., δ -110 to -120 ppm for aromatic F), while NMR reveals methoxy proton singlet (~δ 3.8 ppm) and piperidine ring protons (δ 1.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 268.1) and fragments indicative of fluorine loss .
Q. What electronic effects arise from the 2,6-difluoro-4-methoxy substitution on the phenyl ring?
- Methodological Answer : The electron-withdrawing fluorine atoms decrease electron density on the phenyl ring, while the methoxy group (electron-donating via resonance) creates a polarized electronic environment. This duality impacts:
- Reactivity : Enhanced susceptibility to electrophilic substitution at the 4-position due to methoxy activation .
- Biological activity : Fluorine atoms increase lipophilicity and metabolic stability, influencing receptor binding .
Computational studies (DFT) can quantify these effects by analyzing HOMO-LUMO gaps and electrostatic potential maps .
Advanced Research Questions
Q. How can conformational analysis of the piperidine ring inform drug design for this compound?
- Methodological Answer :
- Ring puckering analysis : Use Cremer-Pople coordinates to quantify deviations from planarity (e.g., chair vs. boat conformations). For example, J-coupling values from NMR or X-ray data can identify axial/equatorial substituent orientations .
- Molecular dynamics simulations : Solvent-dependent conformational sampling (e.g., in water vs. lipid bilayers) predicts bioavailability and target engagement .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. functional assays)?
- Methodological Answer :
- Orthogonal assays : Compare radioligand binding (e.g., -labeled compound) with functional readouts (cAMP accumulation or calcium flux) to distinguish binding affinity from efficacy .
- Structural analogs : Synthesize derivatives with modified fluorine/methoxy positions to isolate substituent effects on activity .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for variables like assay conditions or cell lines .
Q. What strategies optimize the synthesis of this compound for scale-up without compromising enantiomeric purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios for reproducibility .
- Flow chemistry : Continuous processing minimizes intermediate degradation and improves heat transfer for exothermic steps (e.g., aryl coupling) .
- Chiral resolution : Employ chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic kinetic resolution to separate enantiomers .
Q. How do solvent and counterion choices influence the compound’s crystallinity and stability?
- Methodological Answer :
- Salt formation : Hydrochloride salts (common in piperidine derivatives) enhance crystallinity and stability compared to free bases. Solvents like ethanol/water favor monodisperse crystal growth .
- Polymorph screening : High-throughput crystallization trials (e.g., using microbatch under oil) identify stable forms. Pair with DSC/TGA to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
